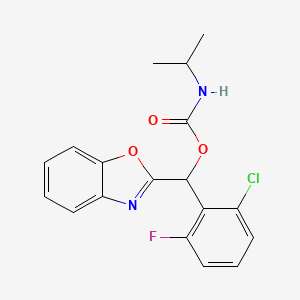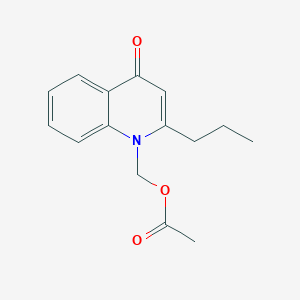![molecular formula C11H12N2O2 B12903941 1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 113786-06-4](/img/structure/B12903941.png)
1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with 4-methyl-3-pyrazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxyphenyl)-4-methyl-1H-pyrazol-3(2H)-one.
Reduction: 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
- 1-(4-(Hydroxymethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
- 1-(4-(Hydroxymethyl)phenyl)-4-ethyl-1H-pyrazol-3(2H)-one
- 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-5(4H)-one
Uniqueness
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
113786-06-4 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)phenyl]-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(12-11(8)15)10-4-2-9(7-14)3-5-10/h2-6,14H,7H2,1H3,(H,12,15) |
InChI 键 |
INVZMHFDPIWXPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(NC1=O)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
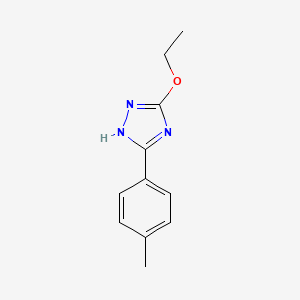
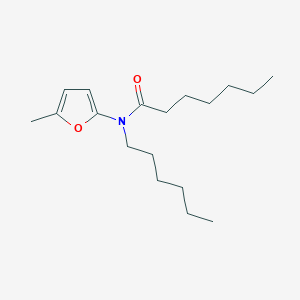

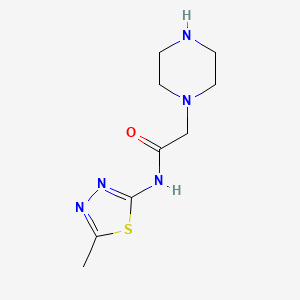
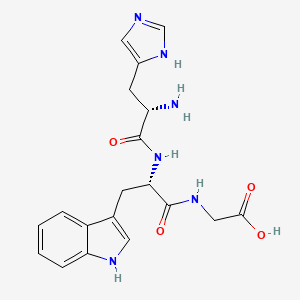
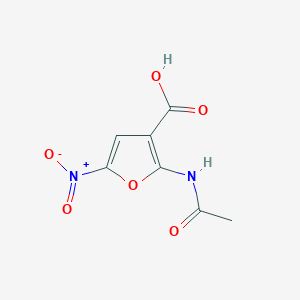
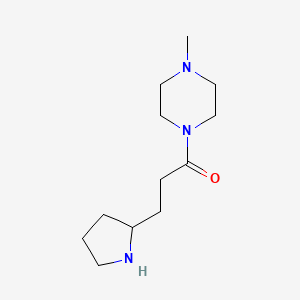

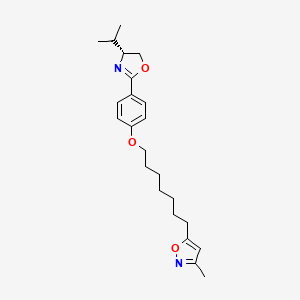
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
